molecular formula C16H19Cl2NO3 B4942432 3-{[(3,4-dichlorophenyl)amino]carbonyl}-1,2,2-trimethylcyclopentanecarboxylic acid

3-{[(3,4-dichlorophenyl)amino]carbonyl}-1,2,2-trimethylcyclopentanecarboxylic acid

Cat. No. B4942432
M. Wt: 344.2 g/mol
InChI Key: VCVVCJOWADKOTC-UHFFFAOYSA-N
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Description

The study of complex organic compounds, including those with dichlorophenyl and carbonyl groups, plays a critical role in understanding the structural and functional diversity of synthetic organic chemistry. These compounds often serve as key intermediates in the synthesis of pharmaceuticals and materials with unique chemical and physical properties.

Synthesis Analysis

The synthesis of complex organic molecules often involves multi-step reactions, including esterification, amidation, and cyclization processes. For example, the one-step preparation and structural assignment of diorganotin(IV) derivatives derived from amino acids highlight the efficiency of synthesizing complex molecules from simpler ones through carbonylation and cyclization reactions (Beltrán et al., 2003).

Molecular Structure Analysis

Crystal structure determinations, such as X-ray diffraction, provide insights into the molecular geometry, bond lengths, and angles of complex organic compounds. The study of the crystal structure of 3,4-trans-4,5-trans-2-amino-3-cyano-1,3-diethyloxy carbonyl-4,5-di (4-chlorophenyl)cyclopentene, offers detailed molecular structure information, demonstrating the arrangement of functional groups and the overall molecular conformation (Zhou-Qing Long, 1998).

Chemical Reactions and Properties

Complex organic molecules can undergo a variety of chemical reactions, including hydrolysis, condensation, and redox reactions. The synthesis and reactions of the "most twisted amide" demonstrate how molecular structure can influence reactivity and stability, offering insights into the chemical properties of compounds with unusual geometries (Kirby et al., 2001).

Physical Properties Analysis

The physical properties of organic compounds, including melting points, solubility, and crystalline structure, are crucial for their application and handling. Studies on polymorphic forms of compounds provide valuable data on how different crystal arrangements can influence the physical properties of the same compound (Terol et al., 1994).

Chemical Properties Analysis

The chemical properties of organic compounds, such as acidity, basicity, and reactivity towards specific reagents, are essential for their functional application. The study of triorganotin(IV) complexes of 2-{[(E)-1-(2-hydroxyaryl)alkylidene]amino}acetic acid reveals how functional groups and molecular structure can impact chemical reactivity and binding properties (Baul et al., 2002).

properties

IUPAC Name

3-[(3,4-dichlorophenyl)carbamoyl]-1,2,2-trimethylcyclopentane-1-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19Cl2NO3/c1-15(2)10(6-7-16(15,3)14(21)22)13(20)19-9-4-5-11(17)12(18)8-9/h4-5,8,10H,6-7H2,1-3H3,(H,19,20)(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VCVVCJOWADKOTC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(C(CCC1(C)C(=O)O)C(=O)NC2=CC(=C(C=C2)Cl)Cl)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19Cl2NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

344.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>51.6 [ug/mL] (The mean of the results at pH 7.4)
Record name SID47198347
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Product Name

3-{[(3,4-Dichlorophenyl)amino]carbonyl}-1,2,2-trimethylcyclopentanecarboxylic acid

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